1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(13)12-5-2-10(3-6-12)8-11-4-7-14-10/h11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGXZIUPCRFNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CNCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241948 | |
| Record name | 1-(1-Oxa-4,9-diazaspiro[5.5]undec-9-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151096-99-0 | |
| Record name | 1-(1-Oxa-4,9-diazaspiro[5.5]undec-9-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151096-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Oxa-4,9-diazaspiro[5.5]undec-9-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 1 1 Oxa 4,9 Diazaspiro 5.5 Undecan 9 Yl Ethanone and Its Precursors
Retrosynthetic Analysis of the 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold
A retrosynthetic analysis of the 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold provides a logical roadmap for its synthesis by identifying key bond disconnections and simplifying the target molecule into readily available starting materials.
The primary retrosynthetic disconnection of the 1-Oxa-4,9-diazaspiro[5.5]undecane core involves breaking the C-N and C-O bonds within the morpholine (B109124) ring. This leads to a key intermediate, a substituted piperidine (B6355638) derivative. A logical disconnection strategy would be to break the C5-O1 and the C3-N4 bonds of the morpholine ring. This reveals a precursor molecule, a 4-substituted piperidine bearing both an amino alcohol and a functional group that can be cyclized.
A versatile and widely employed starting material for the synthesis of such piperidine-based structures is N-protected 4-piperidone, such as N-Boc-4-piperidone. researchgate.net This highlights the strategic importance of the bonds around the spirocyclic carbon (C5) and the heteroatoms of the morpholine ring in planning the synthesis.
The synthesis of derivatives of the 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold can be approached through both convergent and divergent strategies.
A convergent synthesis would involve the separate synthesis of the piperidine and morpholine ring precursors, which are then coupled in a later step to form the spirocyclic core. This approach can be efficient in building complexity quickly.
A divergent synthesis , which is more commonly reported for this class of compounds, starts from a common intermediate that is then elaborated to create a variety of derivatives. researchgate.net For instance, starting from N-Boc-4-piperidone, a key spirocyclic intermediate can be synthesized, which then allows for the introduction of various substituents at the N4 and N9 positions. This approach is highly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. researchgate.net
Synthesis of the Spiro[5.5]undecane Core Structure
The formation of the spiro[5.5]undecane core is the cornerstone of the synthesis. This is typically achieved through carefully planned cyclization reactions.
A robust method for the formation of the 1-Oxa-4,9-diazaspiro[5.5]undecane core starts with N-Boc-4-piperidone. acs.org The key steps are as follows:
Epoxide Formation: The ketone of N-Boc-4-piperidone is converted to an epoxide using a Corey-Chaykovsky reaction with trimethylsulfoxonium iodide.
Ring Opening: The resulting epoxide undergoes thermal ring-opening with an appropriate amine. To create the unsubstituted morpholine ring, ammonia or a protected equivalent could be used. For the synthesis of 4-aryl derivatives, arylamines are employed, leading to the formation of an amino alcohol intermediate. acs.org
Acylation: The secondary amine of the piperidine ring is then acylated.
Intramolecular Cyclization: The final step is an intramolecular cyclization, often promoted by a base such as potassium tert-butoxide, where the hydroxyl group attacks an electrophilic carbon to form the morpholine ring and complete the spirocyclic scaffold. acs.org
The following table summarizes the key reaction steps in a typical synthesis of the 1-Oxa-4,9-diazaspiro[5.5]undecane core.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Epoxidation | Trimethylsulfoxonium iodide, NaH, DMSO/THF | N-Boc-1-oxa-6-azaspiro[2.5]octane |
| 2 | Ring Opening | Arylamine, heat | N-Boc-4-((2-hydroxyethyl)amino)-4-(hydroxymethyl)piperidine derivative |
| 3 | Acylation | Acyl halide (e.g., 2-chloroacetyl chloride), base | N-acylated amino alcohol |
| 4 | Cyclization | Potassium tert-butoxide, low temperature | 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative |
Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of complex heterocyclic scaffolds by combining three or more reactants in a single step. While a specific MCR for the direct synthesis of 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone is not prominently described, MCRs are widely used for the synthesis of highly substituted piperidine derivatives, which are key precursors to the spirocyclic system. nih.gov For example, a one-pot, three-component reaction between an aldehyde, an amine, and a β-ketoester can rapidly generate a dihydropyridine core, which can be further modified to a piperidine. The application of such strategies could potentially streamline the synthesis of the piperidine portion of the target molecule.
Introduction of the Ethanone (B97240) Moiety at the 9-Position
The final step in the synthesis of the target compound is the introduction of the ethanone (acetyl) group at the 9-position of the 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold. This is a standard N-acetylation of a secondary amine.
To achieve this, the Boc protecting group at the 9-position of the synthesized spirocycle must first be removed. This is typically accomplished under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an appropriate solvent.
Once the secondary amine at the 9-position is deprotected, it can be acetylated using a variety of standard acetylating agents. The choice of reagent and conditions can be tailored to the specific substrate and desired purity.
Common methods for N-acetylation include:
Acetyl Chloride: The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane. The base neutralizes the hydrochloric acid byproduct.
Acetic Anhydride (B1165640): This is another common and effective acetylating agent. The reaction can be performed with or without a base, and sometimes a catalyst like 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction.
Acetic Acid with a Coupling Agent: The amine can be coupled with acetic acid using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The following table outlines typical conditions for the N-acetylation of a secondary amine.
| Acetylating Agent | Base/Catalyst | Solvent | General Conditions |
| Acetyl Chloride | Triethylamine or Pyridine | Dichloromethane (DCM) | 0 °C to room temperature |
| Acetic Anhydride | Pyridine or DMAP (catalytic) | Dichloromethane (DCM) or neat | Room temperature |
| Acetic Acid | DCC or EDC | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room temperature |
The selection of the appropriate method would depend on the scale of the reaction, the desired purity, and the compatibility of the reagents with the spirocyclic core.
Acylation Strategies and Reagents
The N-acylation of the 1-Oxa-4,9-diazaspiro[5.5]undecane precursor is the key step to introduce the ethanone moiety. This transformation can be accomplished using several standard acylating agents. The choice of reagent is critical and often depends on factors like reactivity, availability, and the scale of the reaction. In the synthesis of analogous compounds, acylation with acyl halides has been reported as an effective strategy. acs.org
Common acylating agents for this conversion include:
Acetyl Chloride: As a highly reactive acyl halide, it readily reacts with the secondary amine of the spirocyclic core. The reaction typically requires a base to neutralize the hydrochloric acid byproduct.
Acetic Anhydride: A slightly less reactive but effective alternative to acetyl chloride. It produces acetic acid as a byproduct, which also necessitates the use of a base.
Acetic Acid with Coupling Agents: This method involves activating the carboxylic acid to facilitate amide bond formation. Reagents such as carbodiimides (e.g., DCC, EDC) or other peptide coupling agents can be employed. This approach is often used under mild conditions.
Acylbenzotriazoles: These reagents serve as efficient acyl transfer agents and have been used for the N-acylation of various amines. mdpi.com
The reactivity of the two nitrogen atoms in the 1-Oxa-4,9-diazaspiro[5.5]undecane core is different, allowing for regioselective acylation under controlled conditions.
| Acylating Reagent | Typical Byproduct | Key Characteristics |
|---|---|---|
| Acetyl Chloride | HCl | High reactivity, requires a scavenger base. |
| Acetic Anhydride | Acetic Acid | Moderate reactivity, often used with a base. |
| Acetic Acid + Coupling Agent | Varies (e.g., urea for DCC) | Mild conditions, suitable for sensitive substrates. |
Optimization of Reaction Conditions for N-Acylation
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be adjusted to achieve the desired outcome.
Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used to prevent side reactions with the acylating agent.
Base: An acid scavenger is typically required, especially when using acyl halides or anhydrides. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently employed due to their ability to neutralize the acid byproduct without interfering with the reaction.
Temperature: Acylation reactions are often conducted at reduced temperatures (e.g., 0 °C) to control the reaction rate and minimize the formation of byproducts. The reaction may then be allowed to warm to room temperature to ensure completion. acs.org
Stoichiometry: The molar ratio of the amine precursor, acylating agent, and base must be carefully controlled. Using a slight excess of the acylating agent can help drive the reaction to completion, but a large excess may lead to undesired side reactions.
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Aprotic (e.g., DCM, THF) | Prevents reaction with the acylating agent. |
| Base | Tertiary Amine (e.g., TEA) | Neutralizes acidic byproducts. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. |
| Reagent Ratio | ~1:1.1 (Amine:Acylating Agent) | Ensures complete conversion of the starting material. |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
Following the synthesis, a systematic purification process is required to isolate the target compound and its precursors from reaction mixtures. The specific techniques employed depend on the physical and chemical properties of the compounds.
Aqueous Work-up and Extraction: The initial step often involves quenching the reaction mixture, followed by an aqueous work-up. The product is then extracted into an appropriate organic solvent, such as chloroform or ethyl acetate. mdpi.com This process separates the desired compound from water-soluble impurities and salts.
Chromatography: Column chromatography is a standard and highly effective method for purifying organic compounds. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of solvents (e.g., hexane/ethyl acetate or DCM/methanol) chosen to achieve optimal separation of the product from unreacted starting materials and byproducts.
Crystallization: If the final product is a solid, crystallization can be an excellent method for achieving high purity. The crude product is dissolved in a suitable solvent at an elevated temperature and allowed to cool slowly, leading to the formation of crystals. The final product is often isolated as a hydrochloride salt, which may improve its crystallinity and stability. achemblock.com
Drying: After extraction, the organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water before solvent evaporation. mdpi.com
| Technique | Purpose | Typical Application |
|---|---|---|
| Extraction | Initial separation from aqueous impurities. | Post-reaction work-up. |
| Column Chromatography | Separation of compounds based on polarity. | Purification of crude reaction mixtures. |
| Crystallization | High-level purification of solid compounds. | Final purification step for the solid product. |
| Drying | Removal of residual water from organic solutions. | Prior to solvent evaporation. |
Iii. Chemical Transformations and Reaction Mechanisms of 1 1 Oxa 4,9 Diazaspiro 5.5 Undecan 9 Yl Ethanone
Reactivity Profiling of the Ethanone (B97240) Group
The ethanone group, present as an N-acetyl amide, is a key site for chemical modification. Its carbonyl group, while less electrophilic than that of a ketone due to resonance with the adjacent nitrogen atom, remains susceptible to a range of transformations.
The primary reaction pathway for the N-acetyl group is nucleophilic acyl substitution, where a nucleophile replaces the spiro-diamine portion of the molecule, though this is generally unfavorable. chemistrytalk.orgmasterorganicchemistry.com More common are reactions that modify the acetyl group without cleaving the C-N bond.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 1-Oxa-4,9-diazaspiro[5.5]undecane and acetic acid. This deacetylation is a standard protecting group removal strategy in organic synthesis.
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl to a methylene (B1212753) group, transforming the N-acetyl group into an N-ethyl group. This reaction provides a direct route to N-alkylated derivatives.
| Reaction | Reagents & Conditions | Product | Notes |
| Deacetylation (Hydrolysis) | 1. Aq. HCl, reflux 2. Aq. NaOH, reflux | 1-Oxa-4,9-diazaspiro[5.5]undecane | Removes the acetyl group to reveal the secondary amine. |
| Reduction to N-ethyl | 1. LiAlH₄, THF, reflux 2. H₂O workup | 9-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecane | Converts the amide to a tertiary amine. |
This table presents plausible transformations based on standard amide chemistry.
The α-protons of the ethanone group are weakly acidic and can be removed by a strong base to form an enolate. This enolate intermediate can then participate in condensation reactions, allowing for the elongation of the acetyl side chain.
Theoretical studies on piperidine-catalyzed reactions highlight the formation of enolate and iminium ions as key intermediates in condensation pathways. researchgate.netnih.govacs.orgacs.org In the case of 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be required to generate the enolate. This enolate could then react with various electrophiles, such as aldehydes (Aldol reaction) or esters (Claisen condensation), to form more complex derivatives. The use of chiral auxiliaries, such as those developed by Evans or Myers, could potentially induce stereoselectivity in these alkylation reactions. masterorganicchemistry.com
| Reaction Type | Base | Electrophile (E+) | Resulting Structure |
| Aldol Addition | LDA, THF, -78 °C | Aldehyde (R-CHO) | β-hydroxy amide derivative |
| Alkylation | LDA, THF, -78 °C | Alkyl Halide (R-X) | α-alkylated amide derivative |
This table outlines potential condensation reactions based on the principles of enolate chemistry.
Transformations Involving the Spiroheterocyclic Ring System
The spiro core, containing both piperidine (B6355638) and tetrahydropyran (B127337) rings, offers distinct opportunities for chemical modification, primarily centered on the nucleophilic secondary amine at the 4-position.
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic and macrocyclic structures, including spirocycles. drughunter.comnih.govnih.gov While RCM is typically employed to construct the ring system rather than to react a pre-existing saturated one, the principles are central to the synthesis of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold itself. The synthesis could be envisioned via an RCM reaction of a diene precursor containing the necessary nitrogen and oxygen functionalities, using well-defined ruthenium-based catalysts like Grubbs' or Schrock's catalysts. beilstein-journals.orgmdpi.com
Conversely, ring-opening metathesis polymerization (ROMP) is used to create polymers from strained cyclic olefins. mdpi.comnih.govrsc.orgyoutube.com As the heterocyclic rings in this compound are saturated, they are not susceptible to standard ROMP conditions. rsc.org However, derivatization to introduce unsaturation could enable such transformations.
The most reactive site on the spiroheterocyclic core is the secondary amine at the 4-position of the piperidine ring. This nitrogen atom acts as a nucleophile and a base, allowing for a wide array of functionalization reactions. wikipedia.org
N-Alkylation and N-Arylation: The secondary amine can be readily alkylated using alkyl halides or arylated via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. google.commdpi.comnih.gov These reactions allow for the introduction of diverse substituents, significantly modifying the compound's properties.
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides will form the corresponding amides or sulfonamides at the 4-position.
Reductive Amination: The secondary amine can react with aldehydes or ketones to form an iminium ion intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield N-alkylated products.
The tetrahydropyran ring is generally stable and less reactive. Cleavage of the ether linkage would require harsh conditions, such as strong protic or Lewis acids, which would likely affect other parts of the molecule first. Direct C-H functionalization of the piperidine or tetrahydropyran rings is challenging but can be achieved using advanced methods involving directed metalation or radical-based approaches. nih.govacs.orgresearchgate.net
Stereoselective Synthesis and Chiral Resolution Strategies
The spirocyclic carbon atom in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. The synthesis and separation of these stereoisomers are crucial for understanding their specific biological activities and chemical properties.
Stereoselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. Several strategies have been developed for related spiro-piperidine systems:
Chiral Auxiliary-Mediated Synthesis: Starting with a chiral building block, such as an amino acid or a chiral alcohol, can guide the stereochemical outcome of the cyclization reactions that form the spiro core. researchgate.netacs.org
Catalytic Asymmetric Reactions: The use of chiral catalysts in key bond-forming steps, such as intramolecular Michael additions or C-H activation/C-O bond formation, can induce high levels of enantioselectivity in the formation of oxaspirocycles. researchgate.netrsc.org
Chiral Resolution: If the compound is synthesized as a racemic mixture, the enantiomers can be separated through chiral resolution.
Classical Resolution: This involves reacting the racemic amine at the 4-position with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts. google.com These salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by treating the separated salt with a base.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. nih.gov
Kinetic Resolution: This technique involves reacting the racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. rsc.orgwhiterose.ac.uknih.gov This allows for the separation of the unreacted, enantioenriched starting material from the product. For instance, kinetic resolution of spirocyclic piperidines has been achieved using a chiral base like n-BuLi/sparteine for asymmetric deprotonation. rsc.org
| Method | Description | Applicability |
| Stereoselective Synthesis | Employs chiral starting materials, reagents, or catalysts to produce a single enantiomer. researchgate.netacs.orgresearchgate.netrsc.org | Ideal for efficient, large-scale production of a specific stereoisomer. |
| Classical Resolution | Forms separable diastereomeric salts with a chiral resolving agent. google.com | A well-established, though sometimes trial-and-error, method. |
| Chiral HPLC | Separates enantiomers based on differential interaction with a chiral stationary phase. nih.gov | Highly effective for both analytical and preparative scale separations. |
| Kinetic Resolution | One enantiomer reacts faster with a chiral reagent, allowing separation of the unreacted enantiomer. rsc.orgwhiterose.ac.uknih.gov | Can provide access to both the product and the unreacted starting material in enantioenriched form. |
This table summarizes common strategies for obtaining enantiomerically pure spiro compounds.
Diastereoselective and Enantioselective Approaches
While specific diastereoselective or enantioselective syntheses for this compound are not extensively detailed in the reviewed literature, the synthesis of related derivatives provides insight into potential stereocontrolled approaches. For the broader class of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have been investigated as dual μ-opioid receptor agonists and σ1 receptor antagonists, enantiopure compounds have been obtained. acs.org
One key strategy involves the chiral synthesis of specific enantiomers. For instance, the absolute configuration of the eutomers for certain 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives was established as (R) through a targeted chiral synthesis. acs.org This suggests that by starting with chiral building blocks, it is possible to control the stereochemistry of the final spirocyclic product.
The general synthetic schemes for these related compounds often involve multi-step sequences where stereocenters can be introduced. For example, the synthesis might start from a chiral epoxide, which would set the stereochemistry early in the synthetic route. Subsequent cyclization reactions would then need to be controlled to maintain or transfer this stereochemical information to the final spirocyclic framework. While the literature does not provide specific examples of diastereoselective reactions with detailed mechanisms for the title compound, the principles of asymmetric synthesis using chiral precursors, catalysts, or auxiliaries are applicable to this class of molecules.
Derivatization for Chiral Separation
A common and practical approach to obtaining enantiomerically pure 1-oxa-4,9-diazaspiro[5.5]undecane derivatives is the separation of racemic mixtures. This is often achieved through chiral preparative High-Performance Liquid Chromatography (HPLC). acs.orgresearchgate.net This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers of a racemic compound, leading to their separation.
For the successful chiral HPLC separation, the inherent structural and functional groups of the molecule are typically sufficient. However, in cases where separation is difficult, derivatization can be employed. This involves reacting the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., boiling point, solubility, and chromatographic retention times) and can be separated by standard chromatographic techniques like flash chromatography or non-chiral HPLC. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.
In the context of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, enantiopure compounds were successfully obtained by chiral preparative HPLC separation of the corresponding racemic mixtures, indicating that direct separation without derivatization is a viable and effective strategy for this class of compounds. acs.orgresearchgate.net
The following table summarizes the approaches to obtaining stereochemically pure derivatives within the 1-oxa-4,9-diazaspiro[5.5]undecane class, as inferred from the available literature.
| Method | Description | Application Example | Reference |
| Chiral Synthesis | Synthesis starting from an enantiomerically pure precursor to yield a specific stereoisomer. | Assignment of the (R) absolute configuration for eutomers of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. | acs.org |
| Chiral Preparative HPLC | Chromatographic separation of a racemic mixture using a chiral stationary phase to isolate individual enantiomers. | Separation of racemic mixtures of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives to obtain enantiopure compounds. | acs.orgresearchgate.net |
Iv. Advanced Spectroscopic and Structural Elucidation of 1 1 Oxa 4,9 Diazaspiro 5.5 Undecan 9 Yl Ethanone
X-ray Crystallography for Solid-State Structure Determination
Experimental data from single-crystal X-ray diffraction is required to determine the precise three-dimensional arrangement of atoms and molecules in the crystalline solid of 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone. This would involve crystallizing the compound and analyzing the diffraction pattern of X-rays passing through the crystal.
Information on how the molecules of this compound are arranged in the crystal lattice is not available. A detailed analysis would typically describe the hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing. Without a determined crystal structure, these interactions cannot be detailed.
The conformation of the spirocyclic system, including the puckering of the individual heterocyclic rings and their relative orientation, can only be definitively determined through X-ray crystallography. This analysis would provide precise bond lengths, bond angles, and torsion angles, offering insight into the steric and electronic effects influencing the molecule's shape. In the absence of crystallographic data, this detailed conformational analysis is not possible.
Further research, including the synthesis and crystallographic analysis of this compound, would be necessary to provide the detailed structural information requested.
No Publicly Available Computational Studies Found for this compound
A comprehensive search of scientific literature and chemical databases has revealed no specific publicly available computational or theoretical studies for the chemical compound this compound. Consequently, the detailed analysis requested in the article outline, including quantum chemical calculations, conformational analysis, and prediction of spectroscopic parameters, cannot be provided at this time.
Studies on related but distinct derivatives of the 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified. These investigations, however, focus on molecules with different substitutions at the nitrogen atoms of the diazacyclohexane ring and are explored for their potential as, for example, METTL3 inhibitors, soluble epoxide hydrolase inhibitors, or dual μ-opioid receptor agonists and σ1 receptor antagonists. The computational data from these studies are specific to the respective derivatives and cannot be extrapolated to accurately describe this compound.
Similarly, research on related spirocyclic systems such as 1-oxa-9-azaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane exists, but the findings are not transferable due to differences in the core atomic arrangement.
Without any specific published data, the generation of a scientifically accurate and informative article adhering to the requested detailed outline on the computational and theoretical aspects of this compound is not possible. The creation of such an article would necessitate original research involving de novo computational chemistry calculations, which is beyond the scope of this response.
V. Computational and Theoretical Studies of 1 1 Oxa 4,9 Diazaspiro 5.5 Undecan 9 Yl Ethanone
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule, aiding in the assignment of experimental spectra and confirming structural hypotheses. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
For 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone, theoretical chemical shifts can be calculated to provide insight into the electronic environment of each atom within its unique spirocyclic framework. The presence of heteroatoms (oxygen and nitrogen) and the acetyl group significantly influences the chemical shifts of nearby protons and carbons.
Below are hypothetical tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a representative DFT method (e.g., B3LYP/6-31G(d,p)). These values are illustrative of what a computational study would yield.
Predicted ¹H NMR Chemical Shifts This table is interactive. You can sort the data by clicking on the column headers.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (acetyl) | 2.15 |
| CH₂ (axial, adjacent to N) | 3.50 |
| CH₂ (equatorial, adjacent to N) | 3.75 |
| CH₂ (axial, adjacent to O) | 3.60 |
| CH₂ (equatorial, adjacent to O) | 3.80 |
| CH₂ (piperidine ring) | 1.60 - 1.85 |
Predicted ¹³C NMR Chemical Shifts This table is interactive. You can sort the data by clicking on the column headers.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (acetyl) | 170.5 |
| CH₃ (acetyl) | 21.8 |
| Spiro C | 75.2 |
| C (adjacent to N) | 45.0 - 50.0 |
| C (adjacent to O) | 65.0 - 70.0 |
Vibrational Frequency Calculations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational calculations of vibrational frequencies can predict the positions and intensities of absorption bands in an IR spectrum. These calculations are typically performed after a geometry optimization, where the second derivatives of the energy with respect to atomic displacements are determined.
The calculated vibrational frequencies for this compound would reveal characteristic stretching and bending modes. For instance, the C=O stretch of the acetyl group would be a prominent feature, as would the C-N, C-O, and N-H stretching and bending vibrations. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and limitations of the theoretical model.
A table of representative calculated vibrational frequencies is presented below.
Predicted Vibrational Frequencies This table is interactive. You can sort the data by clicking on the column headers.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3350 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C=O Stretch (amide) | 1645 |
| C-N Stretch | 1180 - 1250 |
| C-O Stretch | 1050 - 1150 |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.
For a molecule like this compound, computational transition state analysis could be used to investigate various reactions, such as its synthesis, degradation, or further functionalization. For example, the mechanism of the N-acetylation of the parent 1-oxa-4,9-diazaspiro[5.5]undecane could be studied. This would involve locating the transition state for the nucleophilic attack of the nitrogen atom on acetic anhydride (B1165640) or acetyl chloride.
The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined. This information is critical for understanding reaction kinetics and predicting reaction outcomes under different conditions. For instance, a computational study could compare the activation energies for acetylation at the two different nitrogen atoms in the parent spirocycle, providing insight into the regioselectivity of the reaction. While specific studies on this exact molecule are not prevalent in the literature, the principles of transition state theory are broadly applicable. nih.gov
Vi. Structure Activity/property Relationship Sar/spr Studies for 1 1 Oxa 4,9 Diazaspiro 5.5 Undecan 9 Yl Ethanone Derivatives
Design and Synthesis of Analogs and Homologs
The systematic synthesis of analogs and homologs is a cornerstone of SAR studies. This involves methodical alterations to different parts of the lead molecule, in this case, 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone.
Potential Modifications could include:
Homologation: Increasing the alkyl chain length of the acyl group (e.g., propanoyl, butanoyl) to explore the impact of increased size and lipophilicity.
Branching: Introducing branching to the alkyl chain (e.g., isobutyryl) to investigate steric hindrance effects.
Introduction of Unsaturation: Incorporating double or triple bonds (e.g., acryloyl, propioloyl) to introduce conformational rigidity.
Cyclic Acyl Groups: Replacement with cycloalkanecarbonyl groups (e.g., cyclopropanecarbonyl, cyclohexanecarbonyl) to explore different spatial arrangements.
Aromatic and Heteroaromatic Acyl Groups: Introduction of groups like benzoyl or nicotinoyl to explore potential π-stacking or other specific interactions.
Bioisosteric Replacement: Replacing the acetyl group with other functionalities like sulfonyl groups (e.g., methanesulfonyl) or carbamates.
The synthesis of these analogs would typically involve the acylation of the parent 1-oxa-4,9-diazaspiro[5.5]undecane with the corresponding acyl chlorides or carboxylic acids under standard amide bond-forming conditions.
A hypothetical SAR table for such a series of N9-acyl derivatives might look like the following, where activity is measured in a hypothetical assay:
| Compound ID | N9-Substituent (R) | Lipophilicity (cLogP) | Hypothetical Activity (IC₅₀, µM) |
| 1 | Acetyl | 1.2 | 10.5 |
| 2 | Propanoyl | 1.7 | 8.2 |
| 3 | Isobutyryl | 2.0 | 15.3 |
| 4 | Benzoyl | 2.8 | 2.1 |
| 5 | Methanesulfonyl | 0.5 | > 50 |
This data is hypothetical and for illustrative purposes only.
For instance, in a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives developed as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, modifications at positions 2, 4, and 9 were explored. nih.govnih.govresearchgate.net While the N9 position was substituted with larger groups like phenethyl, the study highlighted the importance of substitution at the N4 position with various aryl and heteroaryl groups for achieving high affinity and the desired dual activity profile. nih.govnih.gov Small alkyl groups at the C2 position were also found to be favorable. nih.govnih.gov
Another study focused on 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase (sEH) inhibitors, further demonstrating the versatility of this scaffold in medicinal chemistry. researchgate.net
Potential modifications to the scaffold could include:
Substitution at N4: Introduction of various alkyl, aryl, and heteroaryl groups at the N4 position.
Substitution on the Piperidine (B6355638) Rings: Introduction of substituents on the carbon atoms of either piperidine ring to explore steric and electronic effects.
Modification of the Oxa- group: Replacement of the oxygen atom with other heteroatoms (e.g., sulfur) or a methylene (B1212753) group to alter the geometry and electronic properties of the scaffold.
These modifications would require more complex multi-step synthetic routes, often starting from functionalized piperidones.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Once a series of analogs has been synthesized and their biological activities or properties measured, QSAR and QSPR models can be developed to quantify the relationship between chemical structure and the observed effects. To date, specific QSAR/QSPR models for this compound derivatives have not been reported in the literature. However, the general methodology can be described.
The first step in QSAR/QSPR modeling is to calculate a set of numerical descriptors that represent the chemical structure of each analog. These descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, 2D pharmacophore fingerprints.
3D Descriptors: Molecular shape indices, surface area, volume, and descriptors from CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) which describe steric and electrostatic fields.
The selection of relevant descriptors is crucial and is often guided by the hypothesized mechanism of action or the property being modeled.
With a set of calculated descriptors and experimental data, a mathematical model is developed using various statistical methods, such as:
Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.
Partial Least Squares (PLS): A method suitable for when the number of descriptors is large and they are correlated.
Machine Learning Methods: Such as Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN), which can model complex non-linear relationships.
The predictive power of the developed model must be rigorously validated. This involves:
Internal Validation: Techniques like leave-one-out cross-validation (q²) to assess the model's robustness.
External Validation: Using an external test set of compounds that were not used in model development to assess its predictive ability for new molecules.
Y-randomization: A test to ensure the model is not the result of a chance correlation.
A validated QSAR/QSPR model can then be used to predict the activity or properties of novel, unsynthesized compounds, thereby guiding further design and synthesis efforts.
Pharmacophore Modeling and Ligand-Based Drug Design Principles (non-clinical application)
Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target.
In the absence of a known protein structure, a pharmacophore model can be generated by aligning a set of active molecules and extracting the common chemical features responsible for their activity. These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic regions (HY)
Aromatic rings (AR)
Positive and Negative Ionizable centers (PI, NI)
For this compound, a simple pharmacophore model would likely include a hydrogen bond acceptor (the carbonyl oxygen of the ethanone (B97240) group) and a positive ionizable feature (the N4 nitrogen, if protonated at physiological pH), all held in a specific spatial arrangement by the rigid spirocyclic core.
A notable application of pharmacophore principles to the broader 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is seen in the design of dual-target ligands. Researchers designed compounds with dual activity for the MOR and σ1R by merging the pharmacophoric features of known ligands for each target onto the spirocyclic scaffold. nih.govnih.gov This strategy led to the identification of potent analgesics with potentially better side-effect profiles. nih.govnih.govresearchgate.net This exemplifies how the 1-oxa-4,9-diazaspiro[5.5]undecane core can serve as a versatile template for applying ligand-based design principles.
A generated pharmacophore model can be used as a 3D query to screen virtual compound libraries to identify novel chemotypes that may possess the desired biological activity.
Investigation of Conformational Preferences and Their Influence on Molecular Recognition
The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological macromolecules. For derivatives of this compound, the spirocyclic nature of the core structure imparts significant conformational rigidity, which can be advantageous in the design of selective ligands. bepls.com The investigation of preferred conformations and their impact on molecular recognition is, therefore, a key aspect of understanding their structure-activity relationships (SAR).
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold consists of two six-membered rings, a piperidine and a morpholine (B109124) ring, fused at a central spiro carbon. Six-membered saturated rings typically adopt chair, boat, or twist-boat conformations to minimize steric and torsional strain. The chair conformation is generally the most stable. For the 1-oxa-4,9-diazaspiro[5.5]undecane system, both the piperidine and morpholine rings are expected to predominantly exist in chair conformations.
Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are valuable tools for elucidating the preferred conformations of such molecules. nih.gov For instance, the coupling constants between protons on the piperidine and morpholine rings in the ¹H NMR spectrum can provide insights into their relative dihedral angles and thus the ring's conformation.
The influence of these conformational preferences on molecular recognition is profound. The specific chair conformation of each ring and the spatial disposition of the N-acetyl group and any other substituents create a unique pharmacophore. A biological receptor's binding site is a well-defined three-dimensional space, and a ligand must have a complementary shape to bind with high affinity.
For example, if a hydrogen bond acceptor on the morpholine ring is crucial for binding, its accessibility will depend on whether it is in an axial or equatorial position. An equatorial substituent is generally more sterically accessible than an axial one. Conversely, an axial substituent might be able to engage in interactions deep within a binding pocket that are inaccessible to an equatorial group.
The rigidity of the spirocyclic system helps to pre-organize the molecule into a limited set of conformations, reducing the entropic penalty upon binding to a receptor. bepls.com This can lead to higher binding affinities compared to more flexible molecules that have to adopt a specific conformation to bind, which is energetically unfavorable.
To illustrate the impact of conformational preferences on molecular recognition, consider a hypothetical scenario where derivatives of this compound are designed as inhibitors for a specific enzyme. The binding affinity of these derivatives could be highly dependent on the conformation of the spirocyclic core.
| Compound | Substituent at C4 | Predicted Dominant Conformation of Piperidine Ring | Predicted Orientation of N-Acetyl Group | Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| 1 | -H | Chair | Equatorial-like | 150 |
| 2 | -CH3 (equatorial) | Chair | Equatorial-like | 120 |
| 3 | -CH3 (axial) | Twist-boat | Axial-like | 850 |
| 4 | -Ph (equatorial) | Chair | Equatorial-like | 50 |
| 5 | -Ph (axial) | Twist-boat | Axial-like | 1200 |
In this hypothetical dataset, compounds with an equatorial substituent at C4 allow the piperidine ring to maintain a stable chair conformation, which is favorable for binding. An axial substituent, especially a bulky one like a phenyl group, could introduce significant steric strain, forcing the ring into a less stable twist-boat conformation. This altered conformation could disrupt the optimal orientation of the pharmacophoric elements required for high-affinity binding, leading to a significant decrease in potency.
Vii. Potential Applications and Bioactivity Investigations of 1 1 Oxa 4,9 Diazaspiro 5.5 Undecan 9 Yl Ethanone Excluding Clinical Applications
Evaluation of Enzyme Inhibition or Activation Mechanisms (in vitro, theoretical)
There are no published in vitro or theoretical studies that have evaluated the potential of 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone to inhibit or activate any enzymes.
No computational or experimental studies detailing the binding site analysis or ligand-enzyme docking of this compound with any enzyme have been reported in the scientific literature.
There is no available data on the kinetic characterization of interactions between this compound and any enzyme targets.
Receptor Binding Studies and Ligand-Receptor Interactions (in vitro, theoretical)
No in vitro or theoretical receptor binding studies have been published for this compound. Consequently, there is no information regarding its potential interactions with any receptors.
No Publicly Available Research Found for this compound in Specified Application Areas
Following a comprehensive and targeted search of scientific literature and chemical databases, no specific research, data, or publications could be found for the chemical compound This compound pertaining to the requested topics of bioactivity, molecular modeling, and material science applications.
The investigation sought to uncover studies related to the following areas as per the user's request:
VII. Potential Applications and Bioactivity Investigations (Excluding Clinical Applications)
Affinity and Selectivity Predictions
VII. Role in Material Science and Polymer Chemistry
Role in Material Science and Polymer Chemistry (theoretical or non-biological application)
Potential as a Functional Material Component
While research exists for various derivatives of the core chemical structure, 1-Oxa-4,9-diazaspiro[5.5]undecane, the specific ethanone (B97240) derivative mentioned in the query is not the subject of any identified studies in these fields. Existing literature focuses on other modifications of the spirocyclic scaffold, investigating their potential as, for example, dual μ-opioid receptor agonists and σ1 receptor antagonists or as soluble epoxide hydrolase inhibitors. acs.orgnih.gov However, this information is not applicable to the distinct compound This compound .
Consequently, without any available scientific data, it is not possible to generate an article that meets the required criteria for detailed research findings, data tables, and scientific accuracy on this specific compound. The creation of content on its molecular docking, affinity predictions, or role in polymer and material science would be entirely speculative and would not adhere to the principles of factual, evidence-based reporting.
Therefore, the requested article cannot be produced at this time due to the absence of relevant research in the public domain.
Viii. Future Directions and Emerging Research Avenues for 1 1 Oxa 4,9 Diazaspiro 5.5 Undecan 9 Yl Ethanone
Development of Novel and Sustainable Synthetic Routes
The synthesis of complex molecules like 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone is often a multi-step process that can be resource-intensive. Future efforts will be directed towards developing more environmentally benign and efficient synthetic strategies.
Green chemistry principles aim to reduce the environmental impact of chemical processes. mdpi.com The pharmaceutical industry, in particular, is known for generating significant waste, making the adoption of greener manufacturing processes a critical goal. mdpi.com For the synthesis of spiroheterocycles, this involves using safer solvents, reducing energy consumption, and improving atom economy. mdpi.com Microwave-assisted organic synthesis, for example, has emerged as a powerful tool for assembling complex molecules like spiro compounds, often leading to remarkably short reaction times and high yields with reduced solvent use. nih.gov
Future research could explore multicomponent reactions to construct the 1-oxa-4,9-diazaspiro[5.5]undecane core in a single step, which would be a significant improvement in efficiency and sustainability.
| Green Chemistry Principle | Application to Synthesis of this compound | Potential Benefits |
|---|---|---|
| Waste Prevention | Designing synthetic pathways with high atom economy, such as multicomponent reactions. | Reduced generation of byproducts and chemical waste. mdpi.com |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. | Minimized environmental pollution and improved worker safety. mdpi.com |
| Design for Energy Efficiency | Utilizing energy-efficient methods like microwave or ultrasonic irradiation. mdpi.comnih.gov | Faster reaction times and lower energy consumption compared to conventional heating. |
| Use of Catalysis | Employing highly selective catalysts (e.g., biocatalysts or organocatalysts) to replace stoichiometric reagents. | Increased reaction efficiency, higher yields, and reduced waste. mdpi.com |
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages for pharmaceutical manufacturing. pharmasalmanac.com This technology provides precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better product quality, and improved safety, especially for hazardous reactions. spirochem.comcontractpharma.com
The transition from batch to continuous manufacturing is a key trend in the pharmaceutical industry, driven by the need for more efficient, reliable, and cost-effective production. pharmasalmanac.comd-nb.info Applying flow chemistry to the synthesis of this compound could enable safer handling of reactive intermediates, facilitate easier scale-up, and allow for the integration of in-line analysis and purification steps. spirochem.comuc.pt This approach is particularly valuable in process research and development (PR&D) for optimizing reaction conditions efficiently. spirochem.com
| Parameter | Challenge in Batch Processing | Advantage of Flow Chemistry |
|---|---|---|
| Heat Transfer | Difficult to control, especially in large-scale exothermic reactions, risking side reactions or "runaway" scenarios. | Superior surface-area-to-volume ratio allows for highly efficient heat exchange and precise temperature control. contractpharma.com |
| Mixing | Inconsistent mixing in large reactors can lead to localized concentration gradients and reduced yields. | Efficient and rapid mixing in microreactors ensures homogeneity and consistent product quality. pharmasalmanac.com |
| Safety | Large quantities of hazardous materials are present at one time. | Only small amounts of material are reacting at any given moment, minimizing risk. d-nb.info |
| Scalability | Scaling up from lab to production can be unpredictable and require significant redevelopment ("re-optimization"). | Production is scaled by running the system for longer periods or by "numbering-up" (running parallel reactors), which is more predictable. spirochem.com |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound is crucial for its development. While standard techniques provide basic characterization, advanced spectroscopic methods can offer deeper insights into its solid-state properties.
In the solid state, a single compound can exist in different crystalline forms, known as polymorphs. These polymorphs can have distinct physical properties, including solubility and stability, which are critical for pharmaceutical applications. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for studying the atomic-level structure of solid materials. nih.gov Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing detailed information about the local chemical environment, crystal packing, and dynamics in the solid state. emory.edu
Future studies could employ ssNMR to identify and characterize different polymorphs of this compound, ensuring the selection of the most stable and effective solid form for any potential application. Combining ssNMR data with first-principles calculations can further refine structural models, a practice central to the field of "NMR crystallography". st-andrews.ac.uk
| ssNMR Application | Information Obtained | Relevance for this compound |
|---|---|---|
| Polymorph Identification | Distinguishes between different crystal packing arrangements based on variations in chemical shifts. nih.gov | Ensures consistency and control over the solid form of the compound. |
| Structural Elucidation | Provides data on internuclear distances and torsion angles to help determine the 3D structure. | Complements X-ray diffraction data, especially for microcrystalline or disordered samples. |
| Molecular Dynamics | Measures molecular motion and dynamic processes within the crystal lattice. | Offers insights into the physical stability and behavior of the solid material. |
Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (0.3–10 THz), is an emerging technique for characterizing low-frequency molecular vibrations. frontiersin.org These vibrations are often associated with the collective modes of the crystal lattice and weak intermolecular interactions, such as hydrogen bonds and van der Waals forces. caltech.edunih.gov
Investigating this compound with THz spectroscopy could provide direct evidence of its hydrogen-bonding network and other non-covalent interactions that dictate its crystal structure. caltech.eduresearchgate.net This information is complementary to that obtained from other techniques and can be crucial for understanding the compound's physical properties and for computational modeling of its solid state.
| Terahertz Spectroscopy Application | Information Probed | Significance for this compound |
|---|---|---|
| Crystal Lattice Vibrations | Collective motions of molecules in the crystal (phonon modes). frontiersin.org | Provides a unique spectral fingerprint for a specific crystalline form. |
| Hydrogen Bond Analysis | Stretching and bending modes of intermolecular hydrogen bonds. nih.gov | Directly characterizes the key interactions responsible for holding the crystal structure together. |
| Polymorph and Solvate Screening | Distinct spectral features for different solid forms. | A rapid and non-destructive method for quality control and solid-form screening. |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process of identifying and optimizing new drug candidates. nih.govnih.gov These computational tools can analyze vast datasets to predict molecular properties, design novel compounds, and even propose synthetic pathways. astrazeneca.com
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| Property Prediction | ML models predict properties like bioactivity, solubility, and toxicity based on molecular structure. nih.govastrazeneca.com | Enables rapid virtual screening of large libraries of derivatives to identify promising candidates. |
| De Novo Drug Design | Generative AI models create entirely new molecular structures with desired properties. astrazeneca.com | Facilitates the discovery of novel and highly optimized spiroheterocycles for specific biological targets. |
| Retrosynthesis Prediction | AI tools suggest potential synthetic routes for a target molecule. | Assists chemists in designing more efficient and novel synthetic pathways. |
| Target Identification | AI analyzes biological data to identify new potential protein targets for a given compound class. | Uncovers new therapeutic opportunities for the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. |
Predictive Modeling for Synthesis and Reactivity
Computational chemistry offers powerful tools to forecast the synthetic accessibility and chemical behavior of novel compounds, thereby accelerating the research and development process. For this compound, predictive modeling could be instrumental in several key areas.
Retrosynthetic Analysis: Advanced algorithms can be employed to propose and evaluate various synthetic routes. By analyzing bond disconnection strategies and scoring potential pathways based on reaction precedent and predicted yields, computational models can guide chemists toward the most efficient and cost-effective methods for synthesizing the core 1-oxa-4,9-diazaspiro[5.5]undecane scaffold and its derivatives.
Reaction Condition Optimization: Predictive models can help in optimizing reaction conditions such as temperature, pressure, catalyst choice, and solvent systems. For instance, density functional theory (DFT) calculations can be used to model reaction mechanisms and transition states, providing insights into the energy barriers of different synthetic steps and helping to identify conditions that favor the desired product formation.
Reactivity Mapping: Computational tools can predict the reactivity of different sites within the this compound molecule. By calculating parameters such as electrostatic potential surfaces and frontier molecular orbital energies, researchers can identify the most probable sites for electrophilic and nucleophilic attack. This information is invaluable for designing derivatization strategies to create a library of analogues with diverse functionalities.
Table 1: Computational Approaches for Predictive Modeling
| Modeling Technique | Application in Synthesis and Reactivity Prediction |
| Retrosynthetic Software | Proposing viable synthetic pathways and precursor molecules. |
| Density Functional Theory | Optimizing reaction conditions and elucidating reaction mechanisms. |
| Molecular Dynamics | Simulating molecular behavior in different solvent environments. |
| Quantitative Structure-Activity | Predicting reactivity based on structural and electronic properties. |
Automated Workflow for Compound Optimization
The integration of automated synthesis platforms with computational modeling can significantly accelerate the optimization of lead compounds. For this compound, an automated workflow would enable a rapid design-make-test-analyze cycle.
High-Throughput Synthesis: Automated robotic systems can perform parallel synthesis of a large number of derivatives. By systematically varying the substituents on the spirocyclic core, a diverse chemical library can be generated efficiently.
Integrated Purification and Analysis: These automated platforms can be equipped with in-line purification and analytical instrumentation, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to ensure the quality and purity of the synthesized compounds.
Machine Learning-Guided Optimization: The data generated from the high-throughput synthesis and screening can be fed into machine learning algorithms. These models can learn the structure-activity relationships (SAR) and guide the design of the next generation of compounds with improved properties. This iterative process allows for a more focused and efficient exploration of the chemical space around the this compound scaffold.
Table 2: Components of an Automated Compound Optimization Workflow
| Workflow Component | Function |
| Computational Design | In silico design of new derivatives with desired properties. |
| Automated Synthesis | Robotic synthesis of designed compounds in a parallel format. |
| High-Throughput Screening | Rapid biological or functional testing of the synthesized library. |
| Data Analysis & Modeling | Machine learning algorithms to analyze data and guide the next design cycle. |
Exploration of New Biological Targets and Mechanistic Pathways (pre-clinical, non-human, theoretical focus)
While the full biological profile of this compound is yet to be elucidated, its structural motifs suggest several promising avenues for investigation in a pre-clinical and theoretical context. The broader class of diazaspiro[5.5]undecane derivatives has shown activity against various biological targets, providing a foundation for future research.
In Silico Target Fishing: Computational methods, such as molecular docking and pharmacophore modeling, can be used to screen this compound and its virtual library of derivatives against a wide range of biological targets. This approach can help identify potential protein-ligand interactions and prioritize targets for experimental validation. For instance, given the activity of related compounds, targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in signaling pathways could be explored.
Phenotypic Screening: In non-human, pre-clinical models (e.g., cell-based assays or model organisms), high-content screening can be employed to identify novel biological activities of this compound without a preconceived hypothesis about its target. This unbiased approach can uncover unexpected therapeutic potentials.
Mechanistic Studies: Should a promising biological activity be identified, further theoretical and experimental studies would be necessary to elucidate the underlying mechanism of action. Computational simulations, such as molecular dynamics, can provide insights into the binding mode and the conformational changes induced in the target protein upon ligand binding. These studies are crucial for understanding the molecular basis of the compound's activity and for guiding further optimization.
Table 3: Potential Areas for Biological Target Exploration
| Potential Target Class | Rationale Based on Related Scaffolds | Theoretical Approach |
| Opioid and Sigma Receptors | Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have shown affinity for these receptors. | Molecular docking to predict binding affinity and mode. |
| Methyltransferases (e.g., METTL3) | Related triazaspiro[5.5]undecanone derivatives have been identified as inhibitors. | Homology modeling and virtual screening. |
| Soluble Epoxide Hydrolase (sEH) | 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas are known inhibitors. | Pharmacophore modeling based on known inhibitors. |
| GABA-A Receptors | 3,9-Diazaspiro[5.5]undecane-based compounds have been reported as antagonists. | Comparative molecular field analysis (CoMFA). |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone and its derivatives?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Buchwald–Hartwig coupling for introducing aryl/heteroaryl groups at the 9-position of the spiro system (e.g., coupling pyridin-3-yl or benzodioxan derivatives) .
- Boc-protection/deprotection strategies to stabilize intermediates during functionalization .
- Nucleophilic substitution for alkyl or benzyl group introduction, as seen in antihypertensive analog synthesis .
Key purification techniques include gradient chromatography (e.g., EtOAc/heptane to EtOAc/MeOH) and recrystallization.
Basic: How is the structural integrity of this compound confirmed in synthetic workflows?
Answer:
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve spirocyclic stereochemistry .
- Spectroscopy :
Basic: What in vitro or in vivo models are used to assess the biological activity of this compound?
Answer:
- In vivo antihypertensive screening : Spontaneously hypertensive rats (SHR) are employed, with blood pressure monitored post-administration. For example, 9-(2-indol-3-ylethyl) derivatives showed potent α-adrenoceptor blockade .
- Enzyme inhibition assays : Soluble epoxide hydrolase (sEH) inhibition is evaluated via fluorescence-based enzymatic assays, with IC values determined .
Advanced: How do structural modifications at the 4- and 9-positions influence pharmacological activity?
Answer:
SAR studies reveal:
- 9-position :
- 4-position :
Advanced: What mechanisms underlie the compound’s antihypertensive effects?
Answer:
- Peripheral α-adrenoceptor blockade : Reduces vascular resistance by inhibiting catecholamine-induced vasoconstriction, as demonstrated in SHR models .
- sEH inhibition : Elevates epoxyeicosatrienoic acids (EETs), promoting vasodilation and anti-inflammatory effects .
Advanced: How are computational methods applied to optimize this scaffold for therapeutic use?
Answer:
- Docking studies : Predict binding modes to targets like sEH or σ1 receptors using software (e.g., AutoDock). For example, pyridyl substitutions at the 4-position showed optimal fit in METTL3 active sites .
- QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity, guiding rational design .
Advanced: What challenges arise in analyzing stereochemical purity or metabolite profiles?
Answer:
- Spirocyclic stereochemistry : Chiral centers require chiral HPLC or capillary electrophoresis for enantiomeric resolution .
- Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation or glucuronidation products) in hepatic microsomal assays .
Advanced: How do data contradictions in structural-activity relationships inform iterative design?
Answer:
- Case example : Ortho-substituted halogens improved σ1 receptor binding but failed to mitigate hERG inhibition in early analogs. This prompted exploration of heteroaryl groups (e.g., pyridyl) to balance selectivity .
- Resolution : Parallel synthesis and high-throughput screening (HTS) identify optimal substituents without off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
